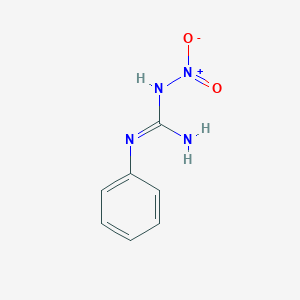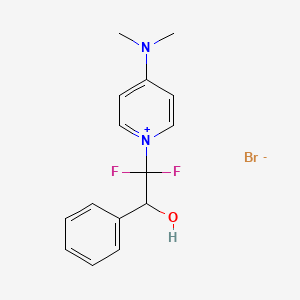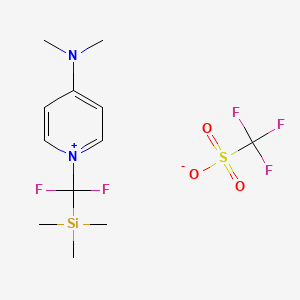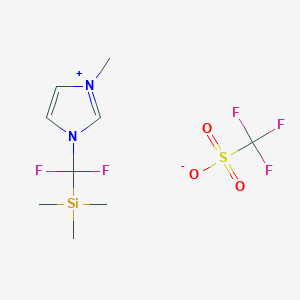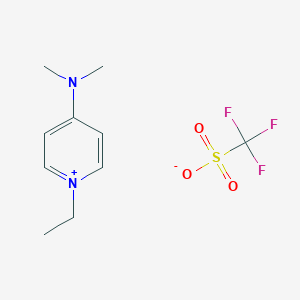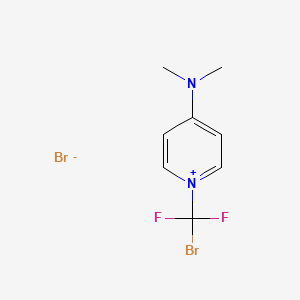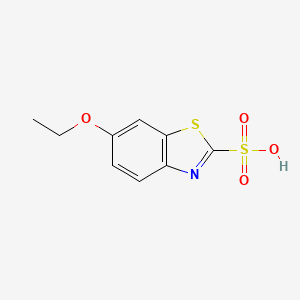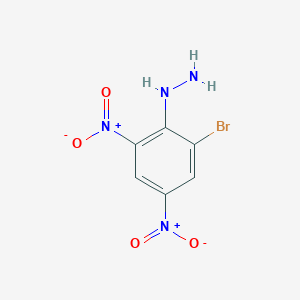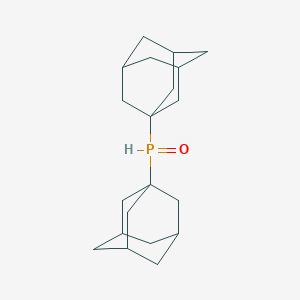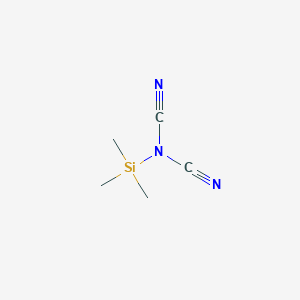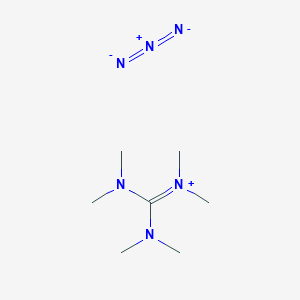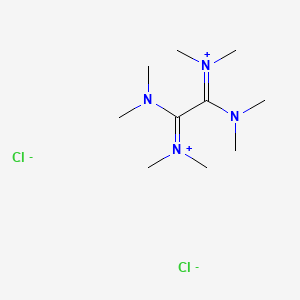![molecular formula C5H5F5O2S B8047545 3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
3-[(Pentafluoroethyl)thio]-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pentafluoroethyl)thio]-propanoic acid is an organofluorine compound characterized by the presence of a pentafluoroethylthio group attached to a propanoic acid backbone. This compound is of interest due to its unique chemical properties imparted by the highly electronegative fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic Sandmeyer reaction, where aromatic and heteroaromatic diazonium salts are converted into pentafluoroethyl thioethers using a stable fluoroalkylthiolation reagent such as Me4NSC2F5 in the presence of catalytic amounts of elemental copper . This reaction proceeds under mild conditions and is applicable to a wide range of functionalized molecules.
Industrial Production Methods
Industrial production methods for 3-[(Pentafluoroethyl)thio]-propanoic acid are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the catalytic Sandmeyer reaction, and employing continuous flow processes, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(Pentafluoroethyl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the thioether group makes it susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The pentafluoroethylthio group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Pentafluoroethyl)thio]-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the development of agrochemicals and materials science for creating compounds with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(Pentafluoroethyl)thio]-propanoic acid involves its interaction with molecular targets through the highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The pentafluoroethylthio group can also affect the compound’s lipophilicity and membrane permeability, which are crucial factors in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Another fluorinated carboxylic acid with three fluorine atoms.
Pentafluoropropionic acid: A similar compound with five fluorine atoms attached to a propionic acid backbone.
Trifluoromethylthioacetic acid: Contains a trifluoromethylthio group instead of a pentafluoroethylthio group.
Uniqueness
3-[(Pentafluoroethyl)thio]-propanoic acid is unique due to the presence of the pentafluoroethylthio group, which imparts distinct electronic and steric properties compared to other fluorinated compounds. This uniqueness can lead to different reactivity patterns and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2S/c6-4(7,8)5(9,10)13-2-1-3(11)12/h1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJVCWQVIYVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
